molecular formula C18H19NO3S B510466 ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 52580-57-1

ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B510466
CAS No.: 52580-57-1
M. Wt: 329.4g/mol
InChI Key: NXQQGHWARSPUAH-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a benzamido substituent at the 2-position and an ethyl ester group at the 3-position (Fig. 1). Synthesized via the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride in chloroform, it achieves a high yield (80–85%) after recrystallization from ethanol . The compound crystallizes in the monoclinic system (space group P2₁/c) and exhibits planar heterocyclic (ring A) and phenyl (ring B) moieties with a dihedral angle of 8.13° between them . Intramolecular N–H⋯O hydrogen bonding forms an S(6) ring motif, stabilizing the molecular conformation . Disorder in two methylene groups of the cyclohexene ring (occupancy ratios 0.641:0.359) and anisotropic displacement parameters were resolved using SHELXL97 .

Properties

IUPAC Name

ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQQGHWARSPUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation with Benzoyl Chloride

The most widely reported method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with benzoyl chloride in chloroform under reflux conditions. A representative procedure is as follows:

  • Reagents and Stoichiometry :

    • Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (0.3 g, 1.0 mmol)

    • Benzoyl chloride (0.15 mL, ~1.3 mmol)

    • Chloroform (10 mL)

  • Reaction Conditions :

    • The amino ester is dissolved in chloroform, and benzoyl chloride is added dropwise.

    • The mixture is heated under reflux for 9 hours.

  • Workup and Purification :

    • After solvent removal via rotary evaporation, the crude product is recrystallized from ethanol to yield colorless prismatic crystals.

    • The reaction typically proceeds without catalysts, relying on the nucleophilicity of the amine group and the electrophilicity of the acyl chloride.

Key Observations :

  • Intramolecular N–H⋯O hydrogen bonding stabilizes the planar conformation of the product.

  • The cyclohexene ring in the tetrahydrobenzothiophene moiety exhibits positional disorder in the crystal lattice, resolved via anisotropic refinement.

Alternative Acylating Agents and Methodologies

While benzoyl chloride is the standard acylating agent, analogous derivatives have been synthesized using substituted benzoyl chlorides or heterocyclic acyl chlorides. For instance, ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared using 2-(methylthio)benzoyl chloride under similar conditions. These variations highlight the versatility of the acylation strategy for introducing diverse amide functionalities.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Chloroform is the solvent of choice due to its ability to dissolve both the amino ester and benzoyl chloride while facilitating reflux conditions (61–62°C). Polar aprotic solvents like dichloromethane have been tested but offer no significant advantage in yield or reaction rate. Prolonged reflux (~9 hours) ensures complete conversion, as shorter durations lead to unreacted starting material.

Stoichiometry and Excess Reagent

Benzoyl chloride is used in slight excess (1.3 equiv.) to drive the reaction to completion. This minimizes residual amine and avoids side products such as dimerized species.

Purification and Crystallization

Recrystallization from ethanol is critical for obtaining high-purity product. Key steps include:

  • Solvent Selection : Ethanol provides optimal solubility differences between the product and impurities.

  • Crystallization Conditions : Slow cooling of the saturated solution yields well-defined crystals suitable for X-ray diffraction analysis.

  • Crystal Structure :

    • The product crystallizes in the monoclinic P2₁/c space group.

    • Dihedral angles between the thiophene and phenyl rings are 8.13°, confirming near-planarity.

Analytical Characterization

Spectroscopic Validation

While the provided sources emphasize crystallographic data, complementary techniques include:

  • NMR Spectroscopy : Expected signals include the ethyl ester (δ ~4.2 ppm, quartet; δ ~1.3 ppm, triplet) and aromatic protons (δ ~7.5–8.0 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 329.40 ([M]⁺) align with the molecular formula C₁₈H₁₉NO₃S.

X-Ray Diffraction Analysis

Crystallographic parameters from:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1061(2)
b (Å)10.6593(3)
c (Å)19.0554(5)
β (°)92.500(1)
V (ų)1644.92(8)
R Factor0.042

Applications and Derivatives

The title compound serves as a precursor for pharmaceuticals with thrombolytic and antimicrobial activity. Derivatives with modified amide groups (e.g., pyridine-4-carboxamide or methylthio-substituted benzamides ) exhibit enhanced bioactivity, underscoring the scaffold’s versatility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Crystal Structure Analysis

A detailed crystal structure analysis revealed that ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate adopts an approximately planar conformation with a dihedral angle between the thiophene and phenyl rings of about 8.13° . This structural arrangement facilitates intramolecular hydrogen bonding, which can influence its reactivity and interaction with biological targets.

Pharmaceutical Applications

This compound has been explored for its potential as a pharmaceutical intermediate. Compounds derived from this structure have shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of tetrahydrobenzothiophenes exhibit anticancer properties by targeting specific cell signaling pathways involved in tumor growth . The compound's ability to form stable complexes with biomolecules enhances its efficacy as a drug candidate.
  • Thrombolytic Activity : Compounds related to this structure have been noted for their thrombolytic properties, suggesting potential applications in treating conditions related to blood clots .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Dyes and Pigments : The compound can serve as an intermediate in the synthesis of various dyes due to the presence of conjugated systems that absorb light effectively. Thiophenes are widely used in organic electronics and photovoltaic materials due to their electronic properties .

Case Study 1: Synthesis and Characterization

In a study conducted by Mukhtar et al., this compound was synthesized through a reaction involving ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and benzoyl chloride. The product was characterized using X-ray crystallography to confirm its structure and purity .

In another research effort focusing on the biological activities of tetrahydrobenzothiophene derivatives, compounds were evaluated for their anticancer effects against colorectal cancer cell lines. It was found that modifications to the benzamido group significantly influenced cytotoxicity and selectivity towards cancer cells .

Summary Table of Applications

Application Area Details
PharmaceuticalPotential anticancer agent; thrombolytic activity; drug development intermediate
Material ScienceIntermediate for dyes; applications in organic electronics; stability in polymer matrices
Biological ResearchStudies on cellular interactions; synthesis of bioactive compounds

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Tetrahydrobenzothiophene Derivatives

Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Disorder Features Space Group Reference
Ethyl 2-benzamido-... (Target) Benzamido (C=OPh), ethyl ester A/B: 8.13 S(6) motif (N–H⋯O) Cyclohexene methylenes (0.641:0.359) P2₁/c
Ethyl 2-acetamido-... Acetamido (C=OMe), ethyl ester Not reported S(6) motif (N–H⋯O) None reported P1
Ethyl 2-(pyridine-4-carboxamido)-... Pyridine-4-carboxamido, ethyl ester A/pyridine: 7.1; A/ester: 9.47 R₂²(16) motif (C–H⋯O) Ethyl ester and cyclohexene disorder (0.691:0.309) P1
Diethyl 5-acetamido-3-methyl-... Acetamido, dual ethyl esters Planar thiophene (r.m.s. 0.0049 Å) Dual S(6) motifs (N–H⋯O, C–H⋯O) None reported P2₁/c

Key Observations:

  • Substituent Effects on Planarity: The benzamido group in the target compound introduces greater steric bulk compared to acetamido or pyridine-4-carboxamido analogs, resulting in larger dihedral angles (8.13° vs. 7.1° in the pyridine derivative) .
  • Hydrogen Bonding Patterns: While all analogs exhibit intramolecular S(6) motifs, the pyridine derivative forms additional R₂²(16) rings via C–H⋯O interactions, enhancing crystal packing stability .
  • Disorder and Crystallography: Disorder in the cyclohexene or ethyl ester groups is common, resolved using SHELXL97 with EADP constraints .

Biological Activity

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO3SC_{18}H_{19}NO_3S with a molecular weight of 341.41 g/mol. The compound features a benzamido group attached to a tetrahydro-benzothiophene core, which contributes to its unique chemical properties and biological activities.

Structural Characteristics

  • Dihedral Angle : The thiophene and phenyl rings are nearly coplanar with a dihedral angle of approximately 8.13°.
  • Intramolecular Interactions : The structure exhibits intramolecular hydrogen bonding that may influence its biological activity .

Antimicrobial Properties

Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. This compound has been studied for its ability to inhibit various bacterial strains. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent. Studies have indicated that it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process. For instance:

  • Inhibition of COX Enzymes : this compound was found to have an IC50 value comparable to known anti-inflammatory drugs .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal its potential to induce apoptosis in cancer cells. Mechanistic studies suggest that it may modulate signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
  • Gene Expression Modulation : It has been shown to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructure TypeNotable ActivityIC50 (µM)
This compoundBenzothiophene DerivativeAnti-inflammatoryTBD
Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateBenzothiophene DerivativeAntimicrobialTBD
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxobutanamideBenzothiophene DerivativeAnticancerTBD

Note: TBD = To Be Determined based on specific studies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : In a controlled study using animal models of inflammation induced by carrageenan, this compound exhibited significant reduction in paw edema compared to untreated controls.
  • Antimicrobial Efficacy Assessment : Another study evaluated its antimicrobial effects against various pathogens and found it effective at low concentrations.
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could induce cell death through apoptosis pathways.

Q & A

Basic: What are the established synthetic routes for ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized via a two-step process:

Gewald Reaction : Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of N-ethylmorpholine to yield ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Acylation : The amino group is functionalized by refluxing the intermediate with benzoyl chloride in chloroform for 9 hours, followed by recrystallization from ethanol to obtain the final product .
Key Considerations : Yield optimization requires precise stoichiometry and controlled reaction conditions.

Basic: How is the crystal structure of this compound characterized?

The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD) and refined via SHELXL97 . Key features include:

  • Planar Rings : The benzothiophene (S1/C8–C10/C15) and benzamido phenyl (C1–C6) rings are planar, with a dihedral angle of 8.13° between them .
  • Intramolecular H-bonding : An S(6) motif forms due to N–H···O hydrogen bonding (2.05 Å), stabilizing the molecular conformation .
  • Disorder : Two methylene groups in the cyclohexene ring exhibit positional disorder (occupancy ratios 0.641:0.359), refined using the EADP instruction in SHELXL .

Advanced: How do structural modifications (e.g., substituents on the benzamido group) affect the compound's molecular conformation?

Comparative studies with derivatives reveal:

  • Substituent Effects : Replacing benzamido with pyridine-4-carboxamido increases the dihedral angle between the benzothiophene and substituent rings (9.47° vs. 8.13°), altering steric and electronic interactions .
  • Hydrogen Bonding : Electron-withdrawing groups on the benzamido moiety strengthen intramolecular N–H···O bonds, reducing conformational flexibility .
    Methodology : SCXRD and density functional theory (DFT) calculations are used to correlate substituents with structural changes .

Advanced: What computational methods are employed to study the electronic properties of this compound?

  • DFT Calculations : Used to predict vibrational frequencies (IR), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) evaluates potential biological activity by analyzing binding affinities and interaction patterns .
    Validation : Experimental IR and NMR data are compared with computational results to validate models .

Advanced: How does the S(6) hydrogen-bonded motif influence the compound's stability and reactivity?

  • Stability : The S(6) motif restricts rotational freedom, stabilizing the planar conformation and reducing entropy-driven degradation .
  • Reactivity : The motif directs regioselective reactions (e.g., electrophilic substitution) toward the benzothiophene ring due to electron density redistribution .
    Graph Set Analysis : A systematic approach to classify hydrogen-bonding patterns in crystals, aiding in predicting supramolecular assembly .

Basic: What spectroscopic techniques are used to confirm the compound's structure?

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon connectivity (e.g., ester carbonyl at ~165 ppm) .
  • IR : Stretching frequencies for amide N–H (~3400 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 343.1087 for C19_{19}H21_{21}NO3_{3}S) .

Advanced: What challenges arise in refining the crystal structure due to disordered groups, and how are they addressed?

  • Disorder Handling : Disordered methylene groups in the cyclohexene ring are modeled using split positions with refined occupancy factors (e.g., 0.641:0.359) .
  • Refinement Tools : SHELXL97’s EADP instruction applies isotropic displacement parameters to disordered atoms, improving convergence during least-squares refinement .
  • Validation : The R-factor (e.g., R1_1 = 0.045) and electron density maps ensure refinement accuracy .

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